molecular formula C18H23NO5 B13896750 O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate

O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No.: B13896750
M. Wt: 333.4 g/mol
InChI Key: FXSNOHJFTRLAJM-UHFFFAOYSA-N
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Description

O2-Benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate is a synthetic organic compound that serves as a versatile and critical building block in medicinal chemistry and drug discovery research. This piperidine-based scaffold is designed for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Its structure, featuring both benzyl (Bn) and tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable intermediate for the controlled functionalization of the piperidine ring system. Researchers utilize this compound in structure-activity relationship (SAR) studies to explore and optimize the biological activity of lead compounds . The presence of the 5-oxo (or keto) group provides a reactive handle for further chemical transformations, enabling the creation of diverse chemical libraries for high-throughput screening. The stereochemistry of the molecule is a key factor in its application, as the spatial orientation of functional groups can significantly influence its binding to biological targets, such as enzymes or receptors . As a specialized intermediate, this compound is for use by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 5-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-11-14(20)9-10-15(19)16(21)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3

InChI Key

FXSNOHJFTRLAJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Piperidine-1,2-dicarboxylate derivatives : Commercially available or synthesized via multi-step routes involving piperidine ring construction and esterification.
  • Protecting groups : tert-Butyl and benzyl are commonly used to protect carboxyl groups during synthesis to prevent undesired side reactions.
  • 5-Oxo group introduction : Typically introduced via oxidation of corresponding hydroxy or alkyl precursors.

General Synthetic Strategy

The synthesis of O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate generally follows these steps:

  • Formation of the piperidine ring with ester substituents : Starting from amino acid derivatives or keto esters, the piperidine ring is constructed or functionalized with ester groups at positions 1 and 2.
  • Protection of carboxyl groups : The carboxyl groups are selectively protected using tert-butyl and benzyl groups. For example, di-tert-butyl dicarbonate (Boc2O) is used to introduce tert-butyl carbamate protection at the nitrogen or carboxyl positions.
  • Introduction of the 5-oxo functionality : Oxidation methods such as Swern oxidation, Dess-Martin periodinane (DMP), or manganese dioxide (MnO2) oxidation are employed to convert hydroxyl or alkyl groups at the 5-position to ketones. Among these, MnO2 and DMP have been reported as efficient oxidants with high yields and cleaner reaction profiles.
  • Selective deprotection and purification : After the key functional groups are installed, selective removal of protecting groups (e.g., hydrogenolysis for benzyl groups) may be performed, followed by chromatographic purification.

Representative Preparation Method

A typical preparation involves:

  • Starting from a Boc-protected piperidine dicarboxylate derivative.
  • Using potassium tert-butoxide in dry toluene to induce cyclization and formation of the piperidine ring with ester groups protected as tert-butyl and benzyl esters.
  • Oxidizing the 5-position to a ketone using MnO2 or DMP in solvents like dichloromethane or acetonitrile to achieve high conversion rates.
  • Purifying the product by silica gel chromatography with solvent systems such as petroleum ether/ethyl acetate (4:1) to isolate the pure this compound.

Experimental Data and Yields

Step Reagents/Conditions Yield (%) Reference/Notes
Cyclization with potassium tert-butoxide Potassium tert-butoxide, dry toluene, 0 °C to RT 75-85 Efficient ring closure and ester protection
Oxidation to 5-oxo MnO2 or DMP in DCM, room temperature 70-90 Clean conversion to ketone
Purification Silica gel chromatography (PE/EA 4:1) - Isolates pure compound

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome Yield (%)
1 Piperidine ring formation Potassium tert-butoxide, dry toluene, 0 °C Cyclization with ester protection 75-85
2 Protection Di-tert-butyl dicarbonate (Boc2O), TEA tert-Butyl protection of carboxyl High
3 Oxidation MnO2 or DMP in DCM Conversion to 5-oxo ketone 70-90
4 Purification Silica gel chromatography (PE/EA 4:1) Isolation of pure compound -

Chemical Reactions Analysis

O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Neurological Research

The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders.

Case Study: Neuroprotective Effects

In studies focusing on neuroprotection, this compound has demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Intermediate

Due to its unique structure, this compound serves as an important intermediate in synthesizing more complex molecules in organic chemistry.

Case Study: Synthesis of Bioactive Molecules

Researchers have utilized this compound as a starting material for synthesizing various bioactive compounds, enhancing its utility in drug discovery and development .

Mechanism of Action

The mechanism of action of O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .

Comparison with Similar Compounds

Substituent Variations

O1-tert-Butyl O2-Ethyl 5-Oxopiperidine-1,2-Dicarboxylate (CAS: 1260587-51-6) Molecular Formula: C₁₃H₂₁NO₅ Molecular Weight: 271.31 g/mol Key Difference: Ethyl group replaces benzyl at O2, reducing steric bulk and lipophilicity. Boiling Point: 364.6°C (estimated) .

O1-tert-Butyl O2-Methyl (2S,5R)-5-Aminopiperidine-1,2-Dicarboxylate Molecular Formula: C₁₂H₂₂N₂O₄ Molecular Weight: 258.32 g/mol Key Difference: Methyl ester at O2 and an amino group at position 5, enhancing reactivity for nucleophilic substitutions .

O1-Benzyl O2-Methyl 5-Allylpyrrolidine-1,2-Dicarboxylate Molecular Formula: C₁₈H₂₃NO₄ Key Difference: Pyrrolidine core (5-membered ring) instead of piperidine, with an allyl substituent enabling cycloaddition reactions .

Stereochemical Variations

  • O1-tert-Butyl O2-Methyl (2R,3R)-3-Fluoropyrrolidine-1,2-Dicarboxylate (CAS: 330945-09-0)
    • Features a fluorinated pyrrolidine ring, introducing electronegativity and altering conformational stability .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups
O2-Benzyl O1-tert-butyl derivative 333.38 N/A N/A Benzyl, tert-butyl, ketone
O2-Ethyl O1-tert-butyl derivative 271.31 364.6 1.2 Ethyl, tert-butyl, ketone
O2-Methyl 5-amino derivative 258.32 N/A N/A Methyl, tert-butyl, amine

Notes:

  • Fluorinated or amino-substituted derivatives exhibit enhanced polarity and reactivity .

Research Findings and Trends

Steric Effects : The tert-butyl group provides steric protection to the piperidine nitrogen, reducing side reactions during coupling steps .

Stereoselectivity : (2S)-configured derivatives show higher enantiomeric purity in catalytic hydrogenation reactions compared to racemic mixtures .

Thermal Stability : Ethyl and methyl esters exhibit lower thermal decomposition thresholds (~200°C) than benzyl derivatives, which are stable up to 300°C .

Biological Activity

O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate (CAS 2940940-61-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.

The molecular formula for this compound is C18H23NO5, with a molecular weight of 333.38 g/mol. Key physical properties include:

PropertyValue
Boiling Point453.8 ± 45.0 °C (predicted)
Density1.192 ± 0.06 g/cm³ (20 °C)
pKa-3.75 ± 0.40 (predicted)

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .

Research indicates that compounds similar to O2-benzyl O1-tert-butyl 5-oxopiperidine derivatives often interact with biological targets such as enzymes and receptors. The presence of the oxopiperidine moiety may facilitate interactions with biological macromolecules, potentially leading to inhibitory or modulatory effects on enzymatic activities.

Pharmacological Effects

Preliminary studies have suggested various pharmacological effects:

  • Antioxidant Activity : Some derivatives have shown potential in reducing oxidative stress markers in vitro.
  • Antimicrobial Properties : Compounds in this class have demonstrated activity against certain bacterial strains, indicating potential as antimicrobial agents.
  • Cytotoxic Effects : Investigations into cancer cell lines have revealed that some derivatives can induce apoptosis, highlighting their potential in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Study on Antioxidant Properties :
    • A study evaluated the antioxidant capacity of oxopiperidine derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting a strong antioxidant potential for compounds similar to O2-benzyl O1-tert-butyl 5-oxopiperidine .
  • Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their use as alternative antimicrobial agents .
  • Cytotoxicity Assays :
    • Research involving human cancer cell lines revealed that specific oxopiperidine derivatives could inhibit cell proliferation effectively, with IC50 values indicating promising cytotoxicity against various cancer types .

Q & A

Q. What are the established multi-step synthesis protocols for O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate, and what reaction conditions are critical for yield optimization?

A representative synthesis involves a 5-step process:

  • Step 1 : Use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to -71°C for 2 hours.
  • Step 2 : Acidic workup with HCl in 1,4-dioxane at 20–50°C for 25 hours.
  • Step 3 : Neutralization with potassium carbonate in acetonitrile at 20°C for 72 hours.
  • Step 4 : Palladium-catalyzed coupling under inert atmosphere at 40–100°C for 5.5 hours.
  • Step 5 : Final purification via HCl-mediated hydrolysis at 93–96°C for 17 hours. Yield optimization relies on strict temperature control, inert conditions for palladium catalysis, and precise stoichiometry .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : For structural elucidation of stereochemistry and functional groups.
  • IR Spectroscopy : To identify carbonyl (C=O) and ester (C-O) stretches (e.g., ~1700–1750 cm⁻¹).
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., calculated vs. observed m/z). Cross-validation of data is essential to resolve ambiguities in complex regiochemistry .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (H302) and skin sensitization (H317) per GHS classification.
  • Mitigation : Use PPE (gloves, eye protection), avoid inhalation, and work in a fume hood.
  • Storage : Keep away from heat/ignition sources and moisture, as decomposition may release toxic byproducts .

Q. How is this compound utilized as an intermediate in heterocyclic synthesis?

It serves as a precursor for piperidine/pyrrolidine derivatives, enabling:

  • Ring Functionalization : Introduction of amino, hydroxyl, or cyano groups via nucleophilic substitution.
  • Peptide Mimetics : Applications in medicinal chemistry for constrained scaffold synthesis .

Advanced Questions

Q. What experimental design strategies can optimize reaction conditions for derivatives of this compound?

  • Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify dominant factors.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield/purity.
  • In Situ Monitoring : Use techniques like FTIR or HPLC to track reaction progress in real time .

Q. How can computational methods enhance the design of reactions involving this compound?

  • Quantum Chemical Calculations : Predict transition states and energetics for stereoselective steps.
  • Machine Learning : Train models on existing reaction data to predict optimal conditions.
  • Pathway Screening : Use software (e.g., Gaussian, ORCA) to explore feasible mechanisms and byproduct formation .

Q. How should researchers address contradictions or gaps in physicochemical data (e.g., melting point, solubility)?

  • Cross-Reference Analogues : Compare with structurally similar compounds (e.g., piperidine vs. pyrrolidine derivatives).
  • Experimental Determination : Perform DSC for melting point or shake-flask tests for solubility.
  • Database Mining : Leverage authoritative sources (e.g., PubChem, Reaxys) to fill data gaps .

Q. What methodologies are appropriate for assessing the ecological impact of this compound?

  • Read-Across Analysis : Use data from structurally related esters (e.g., di-isobutyl phthalate) to infer biodegradability/toxicity.
  • QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC50 for aquatic organisms) via computational tools.
  • Microcosm Studies : Evaluate soil/water degradation under controlled environmental conditions .

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